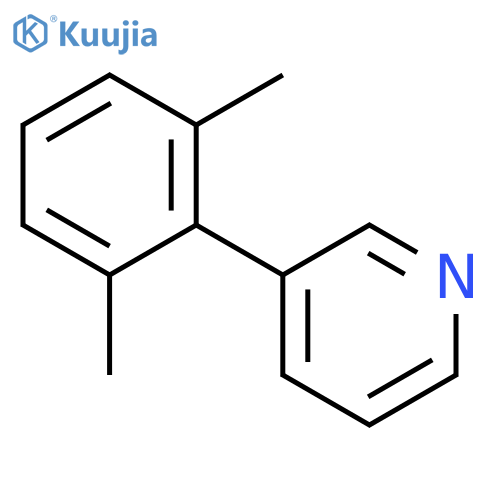Cas no 157402-43-2 (Pyridine, 3-(2,6-dimethylphenyl)-)

Pyridine, 3-(2,6-dimethylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-(2,6-dimethylphenyl)-
- 3-(2,6-dimethylphenyl)pyridine
- DTXSID60479258
- HS-4121
- SCHEMBL21476509
- 157402-43-2
-
- インチ: InChI=1S/C13H13N/c1-10-5-3-6-11(2)13(10)12-7-4-8-14-9-12/h3-9H,1-2H3
- InChIKey: VNVJUGIJJQSFIL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=C1)C)C2=CN=CC=C2
計算された属性
- せいみつぶんしりょう: 183.10489
- どういたいしつりょう: 183.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 12.89
Pyridine, 3-(2,6-dimethylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003713-1g |
3-(2,6-Dimethylphenyl)pyridine |
157402-43-2 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
| Alichem | A010003713-250mg |
3-(2,6-Dimethylphenyl)pyridine |
157402-43-2 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010003713-500mg |
3-(2,6-Dimethylphenyl)pyridine |
157402-43-2 | 97% | 500mg |
823.15 USD | 2021-07-06 |
Pyridine, 3-(2,6-dimethylphenyl)- 関連文献
-
Jairus L. Lamola,Paseka T. Moshapo,Cedric W. Holzapfel,Munaka Christopher Maumela RSC Adv. 2021 11 26883
Pyridine, 3-(2,6-dimethylphenyl)-に関する追加情報
Introduction to 3-(2,6-Dimethylphenyl)pyridine (CAS No. 157402-43-2)
3-(2,6-Dimethylphenyl)pyridine, also known by its CAS number 157402-43-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyridine ring with a 2,6-dimethylphenyl substituent. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in many biologically active molecules. The presence of the 2,6-dimethylphenyl group adds steric and electronic effects that can influence the compound's reactivity and biological activity. These properties have led to extensive research on 3-(2,6-Dimethylphenyl)pyridine for its potential applications in drug discovery and development.
Recent studies have highlighted the importance of 3-(2,6-Dimethylphenyl)pyridine in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used to treat depression and anxiety disorders, and the ability to synthesize them efficiently using 3-(2,6-Dimethylphenyl)pyridine has significant implications for improving patient outcomes.
In addition to its role in pharmaceutical synthesis, 3-(2,6-Dimethylphenyl)pyridine has also been explored for its potential as a ligand in coordination chemistry. Research published in Inorganic Chemistry demonstrated that this compound can form stable complexes with various metal ions, which can be utilized in catalytic processes and materials science. The stability and reactivity of these complexes make them promising candidates for applications in homogeneous catalysis and sensor technology.
The synthetic accessibility of 3-(2,6-Dimethylphenyl)pyridine has been a focus of recent studies. A paper in Organic Letters described an efficient synthetic route that utilizes palladium-catalyzed cross-coupling reactions to produce this compound with high yield and purity. This method not only simplifies the synthesis process but also reduces the environmental impact by minimizing waste generation and energy consumption.
The biological activity of 3-(2,6-Dimethylphenyl)pyridine has also been investigated. A study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate anti-inflammatory properties, making it a potential lead for the development of new anti-inflammatory drugs. The mechanism of action involves the inhibition of specific enzymes involved in the inflammatory response, which could provide a new therapeutic approach for treating inflammatory diseases.
Beyond its direct applications, 3-(2,6-Dimethylphenyl)pyridine serves as a valuable tool for understanding structure-activity relationships (SARs). By systematically modifying the substituents on the pyridine ring or the phenyl group, researchers can gain insights into how these changes affect biological activity. This knowledge is crucial for optimizing drug candidates and designing more effective therapeutic agents.
In conclusion, 3-(2,6-Dimethylphenyl)pyridine (CAS No. 157402-43-2) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an important intermediate in pharmaceutical synthesis, a promising ligand in coordination chemistry, and a valuable tool for SAR studies. Ongoing research continues to uncover new applications and improve our understanding of this fascinating compound.
157402-43-2 (Pyridine, 3-(2,6-dimethylphenyl)-) 関連製品
- 19352-29-5(4-Methyl-3-phenylpyridine)
- 1008-88-4(3-Phenylpyridine)
- 4423-09-0(Pyridine,3-(4-methylphenyl)-)
- 38840-06-1(4-Methyl-3,3'-bipyridine)
- 10477-94-8(3-Methyl-5-phenylpyridine)
- 1806353-03-6(2',3'-Dichloro-5'-(difluoromethoxy)propiophenone)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 105337-42-6(5-Isopropyl-4-methoxy-2-methylbenzaldehyde)
- 157402-43-2(Pyridine, 3-(2,6-dimethylphenyl)-)
- 681222-45-7(N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)



